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molecular formula C7H11NO6 B8371881 (1RS,3RS,4SR)-3-methoxy-4-(nitrooxy)cyclopentanecarboxylic acid

(1RS,3RS,4SR)-3-methoxy-4-(nitrooxy)cyclopentanecarboxylic acid

Cat. No. B8371881
M. Wt: 205.17 g/mol
InChI Key: JLCFUMIUSZQDSW-UHFFFAOYSA-N
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Patent
US08530521B2

Procedure details

The title compound was prepared by following step D for example 1, except that the reagent (+)-methyl (1R,3S,4S)-3-methoxy-4-(nitrooxy)cyclopentanecarboxylate was replaced by methyl (1RS,3RS,4RS)-3-methoxy-4-(nitrooxy)cyclopentanecarboxylate. 1H NMR (500 MHz, CDCl3) δ 2.10-2.19 (m, 3H), 2.57-2.65 (m, 1H), 3.14 (m, 1H), 3.41 (s, 3H), 3.90 (m, 1H), 5.23-5.27 (m, 1H).
Name
(+)-methyl (1R,3S,4S)-3-methoxy-4-(nitrooxy)cyclopentanecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl (1RS,3RS,4RS)-3-methoxy-4-(nitrooxy)cyclopentanecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C@@H:3]1[C@@H:7]([O:8][N+:9]([O-:11])=[O:10])[CH2:6][C@H:5]([C:12]([O:14]C)=[O:13])[CH2:4]1.COC1C(O[N+]([O-])=O)CC(C(OC)=O)C1>>[CH3:1][O:2][CH:3]1[CH:7]([O:8][N+:9]([O-:11])=[O:10])[CH2:6][CH:5]([C:12]([OH:14])=[O:13])[CH2:4]1

Inputs

Step One
Name
(+)-methyl (1R,3S,4S)-3-methoxy-4-(nitrooxy)cyclopentanecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO[C@H]1C[C@H](C[C@@H]1O[N+](=O)[O-])C(=O)OC
Step Two
Name
methyl (1RS,3RS,4RS)-3-methoxy-4-(nitrooxy)cyclopentanecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1CC(CC1O[N+](=O)[O-])C(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1CC(CC1O[N+](=O)[O-])C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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